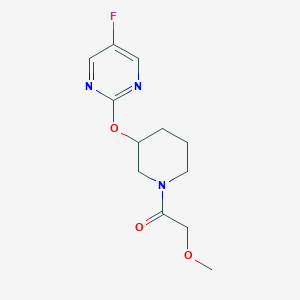

![molecular formula C14H13NO3S B3018892 4-Methyl-3-[(2-thienylacetyl)amino]benzoic acid CAS No. 903746-53-2](/img/structure/B3018892.png)

4-Methyl-3-[(2-thienylacetyl)amino]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-Methyl-3-[(2-thienylacetyl)amino]benzoic acid" is not directly mentioned in the provided papers. However, the papers discuss various benzoic acid derivatives and their synthesis, which can provide insights into the chemical behavior and properties that might be relevant to the compound . Benzoic acid derivatives are a significant class of compounds in organic chemistry due to their utility in pharmaceuticals, agrochemicals, and materials science .

Synthesis Analysis

The synthesis of benzoic acid derivatives often involves multi-step reactions starting from simpler benzoic acid or aniline precursors. For instance, the synthesis of 4-amino-2-methoxy-5-ethylthio benzoic acid starts with 4-amino salicylic acid and involves methylation, thiocyanation, hydrolysis, and ethylation steps . Similarly, the synthesis of 4-((2-thiophenecarboxylic acid hydrazide) methylene)benzoic acid involves the reaction of ethyl 2-thiophenecarboxylate, hydrazine hydrate, and 4-formylbenzoic acid . These methods highlight the versatility of benzoic acid derivatives in undergoing various chemical transformations to yield structurally diverse compounds.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and MS, as well as X-ray diffraction methods . For example, the structure of 4-(3-Benzoylthioureido)benzoic acid was examined crystallographically, revealing its crystalline form and molecular geometry . The dihedral angle between aromatic rings, as seen in the compound 4-((2-thiophenecarboxylic acid hydrazide) methylene)benzoic acid, is an important structural feature that can influence the compound's properties .

Chemical Reactions Analysis

Benzoic acid derivatives participate in a variety of chemical reactions. Acylation, cyclization, and the formation of Schiff bases are common reactions for these compounds . For example, acylation of 4-amino-5-(1,4-benzodioxan-2-yl)-4H-1,2,4-triazole-3-thiol with substituted benzoyl chlorides yields corresponding amides . The conversion of (Z)-3-chloro-3-arylacrylic acids to corresponding benzoic acids using POCl3 demonstrates the reactivity of the benzoic acid moiety in synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. The presence of substituents can affect the compound's solubility, melting point, and stability . For instance, the compound 4-((2-thiophenecarboxylic acid hydrazide) methylene)benzoic acid was found to be stable below 298°C in a nitrogen atmosphere . Spectroscopic studies provide information on the acid-base dissociation and tautomerism that can occur in solution, which are dependent on solvent composition and pH .

Safety and Hazards

Specific safety and hazard information for “4-Methyl-3-[(2-thienylacetyl)amino]benzoic acid” is not available in the sources I have access to. General safety measures for handling similar compounds include ensuring adequate ventilation, wearing personal protective equipment, and avoiding contact with skin, eyes, and clothing .

Mechanism of Action

Target of Action

The primary target of 4-Methyl-3-[(2-thienylacetyl)amino]benzoic acid is serine beta-lactamase , a protein with a substrate specificity for cephalosporins . This enzyme plays a crucial role in bacterial resistance to beta-lactam antibiotics by hydrolyzing the antibiotic’s beta-lactam ring, rendering it ineffective .

Mode of Action

It is believed to interact with its target, serine beta-lactamase, and potentially inhibit its activity . This inhibition could prevent the hydrolysis of the beta-lactam ring in antibiotics, thereby preserving their antibacterial activity .

Biochemical Pathways

Given its target, it likely impacts thebeta-lactam resistance pathway in bacteria . By inhibiting serine beta-lactamase, the compound could disrupt this resistance mechanism, enhancing the effectiveness of beta-lactam antibiotics .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its potential inhibition of serine beta-lactamase . This could result in an increased susceptibility of bacteria to beta-lactam antibiotics, enhancing their antibacterial efficacy .

properties

IUPAC Name |

4-methyl-3-[(2-thiophen-2-ylacetyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S/c1-9-4-5-10(14(17)18)7-12(9)15-13(16)8-11-3-2-6-19-11/h2-7H,8H2,1H3,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTQSCGUAVSVSMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)NC(=O)CC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[3-(Hydroxymethyl)-3-methylpiperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3018810.png)

![(E)-methyl 2-((3-methylisoxazole-5-carbonyl)imino)-3-(2-(methylthio)ethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B3018811.png)

![1-(7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide](/img/structure/B3018813.png)

![N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B3018816.png)

![5'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-amine hydrochloride](/img/structure/B3018817.png)

![4-Amino-N-[3-(dimethylamino)propyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B3018819.png)

![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-phenoxyacetamide](/img/structure/B3018821.png)

![(E)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-2-methylsulfonylprop-2-enenitrile](/img/structure/B3018823.png)

![N-(4-chlorophenyl)-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B3018827.png)

![(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B3018832.png)